![molecular formula C13H18N2O B14580790 N-{2-[Methyl(phenyl)amino]cyclohexylidene}hydroxylamine CAS No. 61568-16-9](/img/structure/B14580790.png)
N-{2-[Methyl(phenyl)amino]cyclohexylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[Methyl(phenyl)amino]cyclohexylidene}hydroxylamine: is an organic compound with a complex structure that includes a cyclohexylidene ring substituted with a methyl(phenyl)amino group and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[Methyl(phenyl)amino]cyclohexylidene}hydroxylamine typically involves the reaction of cyclohexanone with methyl(phenyl)amine to form an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-{2-[Methyl(phenyl)amino]cyclohexylidene}hydroxylamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[Methyl(phenyl)amino]cyclohexylidene}hydroxylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[Methyl(phenyl)amino]cyclohexylidene}hydroxylamine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that modify biological molecules. It may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Cyclohexanone oxime: A structurally related compound with similar reactivity.
Phenylhydroxylamine: Shares the hydroxylamine functional group.
N-Methylcyclohexylamine: Similar in structure but lacks the hydroxylamine group.
Uniqueness: N-{2-[Methyl(phenyl)amino]cyclohexylidene}hydroxylamine is unique due to the presence of both the methyl(phenyl)amino and hydroxylamine groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
61568-16-9 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-[2-(N-methylanilino)cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C13H18N2O/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14-16/h2-4,7-8,13,16H,5-6,9-10H2,1H3 |
InChI Key |
PPDCNXSDPYVVCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


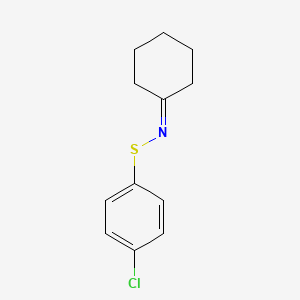
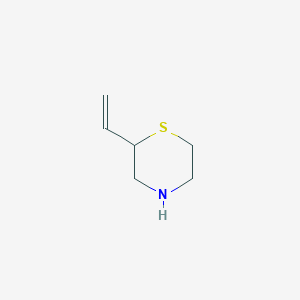
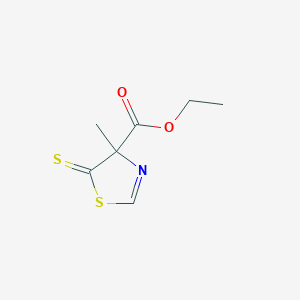
![3-[4-(2-Propylpentyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14580746.png)
![Methyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate](/img/structure/B14580749.png)
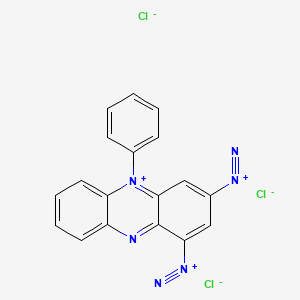
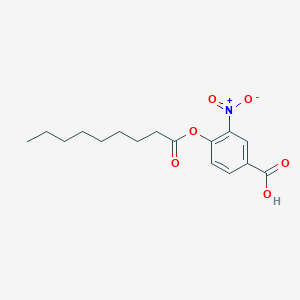
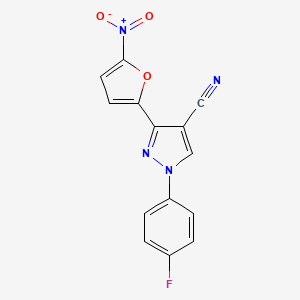
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-3-methyl-](/img/structure/B14580768.png)

![2,3-Bis[(trimethylsilyl)amino]but-2-enedinitrile](/img/structure/B14580774.png)
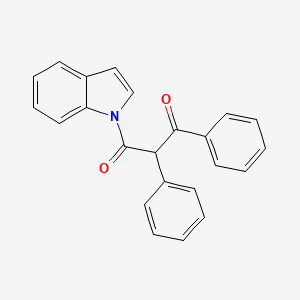
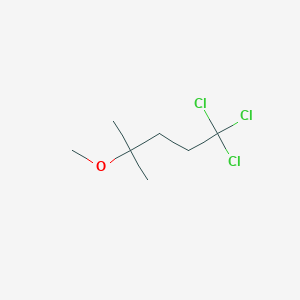
![1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14580789.png)
